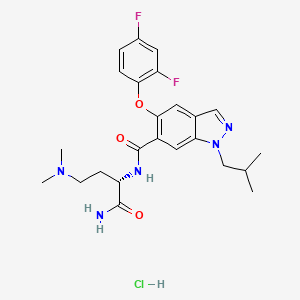
Emprumapimod (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emprumapimod (hydrochloride) is a potent, orally active, and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). This compound has been investigated for its potential therapeutic applications, particularly in the treatment of dilated cardiomyopathy and acute inflammatory pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Emprumapimod (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the indazole core.
- Introduction of the difluorophenoxy group.
- Addition of the formamido and dimethylamino groups.
Industrial Production Methods: Industrial production of Emprumapimod (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Emprumapimod (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Emprumapimod (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of p38α MAPK.
Biology: Investigated for its effects on cellular signaling pathways and inflammatory responses.
Medicine: Explored for potential therapeutic applications in treating dilated cardiomyopathy, rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Wirkmechanismus
Emprumapimod (hydrochloride) exerts its effects by selectively inhibiting p38α MAPK. This inhibition disrupts the signaling pathways involved in inflammation and immune responses. By blocking these pathways, Emprumapimod reduces the production of pro-inflammatory cytokines and other mediators, thereby mitigating inflammation and tissue damage .
Vergleich Mit ähnlichen Verbindungen
SB203580: Another p38α MAPK inhibitor with similar applications.
VX-702: A selective inhibitor of p38α MAPK used in research for inflammatory diseases.
BIRB 796: A potent inhibitor of p38 MAPK with applications in studying inflammatory responses.
Uniqueness of Emprumapimod: Emprumapimod (hydrochloride) stands out due to its high selectivity and potency as a p38α MAPK inhibitor. Its oral bioavailability and favorable safety profile make it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C24H30ClF2N5O3 |
|---|---|
Molekulargewicht |
510.0 g/mol |
IUPAC-Name |
N-[(2S)-1-amino-4-(dimethylamino)-1-oxobutan-2-yl]-5-(2,4-difluorophenoxy)-1-(2-methylpropyl)indazole-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H29F2N5O3.ClH/c1-14(2)13-31-20-11-17(24(33)29-19(23(27)32)7-8-30(3)4)22(9-15(20)12-28-31)34-21-6-5-16(25)10-18(21)26;/h5-6,9-12,14,19H,7-8,13H2,1-4H3,(H2,27,32)(H,29,33);1H/t19-;/m0./s1 |
InChI-Schlüssel |
CMHXIHHSCZRHGF-FYZYNONXSA-N |
Isomerische SMILES |
CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)N[C@@H](CCN(C)C)C(=O)N.Cl |
Kanonische SMILES |
CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NC(CCN(C)C)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


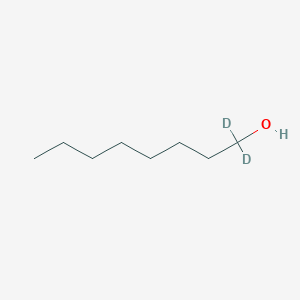
![[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12405258.png)
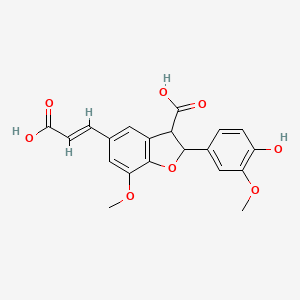
![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)
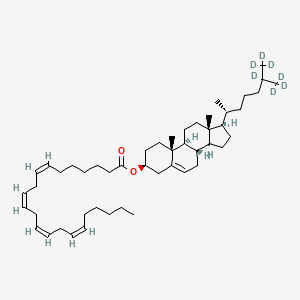

![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
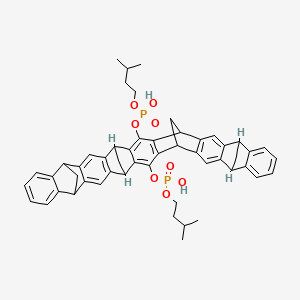
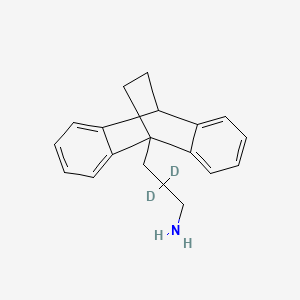
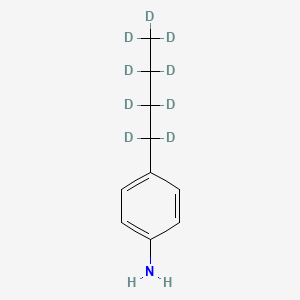
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
